![molecular formula C19H11F2N3OS B5779175 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)nicotinamide](/img/structure/B5779175.png)
2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)nicotinamide involves the inhibition of various signaling pathways in cancer cells. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is essential for cell growth and survival. The compound also inhibits the STAT3 pathway, which is involved in inflammation and cancer progression. Additionally, it has been shown to activate the AMPK pathway, which plays a role in energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)nicotinamide has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes. The compound also inhibits the expression of pro-inflammatory cytokines and chemokines. In addition, it has been found to decrease the levels of glucose and cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)nicotinamide in lab experiments is its ability to selectively target cancer cells. This makes it a potential therapeutic agent for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research of 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)nicotinamide. One direction is to further investigate its anti-cancer properties and potential use as a diagnostic tool for cancer. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammation and metabolic disorders. Additionally, there is a need to develop more efficient synthesis methods for the compound to make it more accessible for research purposes.
Conclusion:
In conclusion, 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)nicotinamide is a compound with significant potential for therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)nicotinamide involves the reaction between 2-aminobenzothiazole and 2,5-difluoro-3-iodopyridine in the presence of a palladium catalyst. The reaction is carried out in a mixture of dimethylformamide and ethanol at high temperature and pressure. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has the potential to be used as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N3OS/c20-11-7-8-13(21)15(10-11)23-18(25)12-4-3-9-22-17(12)19-24-14-5-1-2-6-16(14)26-19/h1-10H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLFCCPOFGYADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.